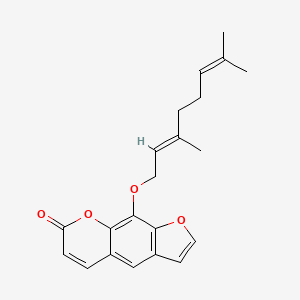

8-geranyloxypsoralen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

8-Geranyloxypsoralen is a naturally occurring furanocoumarin, identified by its chemical formula CHO and a molecular weight of 338.4 g/mol. This compound is derived from the peel of citrus fruits and is known for its role in various biological activities, particularly in the context of plant defense mechanisms and human health. It exhibits structural features typical of furanocoumarins, including a furan ring fused to a coumarin moiety, with a geranyloxy substituent at the 8-position, which contributes to its unique properties and biological activities .

The specific mechanism of action for xanthotoxol geranyl ether is not well-understood. However, furanocoumarins are known for their phototoxicity. Upon exposure to UVA light, they can react with DNA, causing cell death []. This property has been explored for its potential use in cancer treatment, where it can target and kill cancer cells.

Xanthotoxol geranyl ether is a naturally occurring compound belonging to the class of prenylated furanocoumarins. These furanocoumarins are found in various plants, particularly in the Rutaceae family, which includes citrus fruits like lemons (Citrus limon) [].

Potential Anticancer Properties

Research suggests that Xanthotoxol geranyl ether might possess anticancer properties. Studies have observed its ability to inhibit the proliferation of various cancer cell lines, including those of melanoma, breast, and colon cancers []. The mechanism behind this potential anticancer activity is still under investigation, but it might involve the modulation of cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cells [].

These reactions highlight the compound's potential for modification and its utility in synthetic organic chemistry .

8-Geranyloxypsoralen exhibits significant biological activities:

- Inhibition of Cytochrome P450 Enzymes: It has been shown to be a potent inhibitor of CYP3A4, an enzyme involved in drug metabolism. This property makes it relevant in pharmacology for potential drug interactions .

- Antiviral Activity: The compound has demonstrated efficacy against Epstein-Barr virus activation induced by phorbol esters, suggesting potential applications in antiviral therapies .

- Antioxidant Properties: Its antioxidant capacity has been noted in various studies, indicating possible protective effects against oxidative stress-related diseases .

The synthesis of 8-geranyloxypsoralen can be achieved through several methods:

- Natural Extraction: Isolation from citrus peels using techniques such as steam distillation or solvent extraction.

- Chemical Synthesis: Laboratory synthesis typically involves the prenylation of psoralen derivatives using geranyl bromide or similar reagents under basic conditions. For example:text

Psoralen + Geranyl Bromide → 8-Geranyloxypsoralen - Modification of Analogues: Synthesis of analogues through systematic modification of the parent compound to explore structure-activity relationships .

8-Geranyloxypsoralen has several applications:

- Pharmaceuticals: Used as a lead compound in drug development due to its enzyme inhibition properties.

- Cosmetics: Incorporated into formulations for its antioxidant properties.

- Food Industry: Explored for its potential as a natural preservative due to its antimicrobial activity .

Studies have focused on the interactions of 8-geranyloxypsoralen with various biological systems:

- Drug Metabolism Studies: Investigations into how it affects the metabolism of other drugs via cytochrome P450 inhibition have been prominent.

- Cell Culture Studies: Research has shown its effects on cell proliferation and apoptosis in cancer cell lines, indicating potential therapeutic uses .

Several compounds share structural similarities with 8-geranyloxypsoralen, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Psoralen | Furanocoumarin | Lacks geranyl group; used for phototherapy |

| Bergapten | Furanocoumarin | Known for skin sensitization effects |

| Imperatorin | Linear Furanocoumarin | Exhibits different biological activities |

| Angelicin | Angular Furanocoumarin | Notable for its anti-inflammatory properties |

8-Geranyloxypsoralen is unique due to its specific geranyloxy substitution that enhances its biological activity compared to these other compounds. Its potent inhibition of cytochrome P450 enzymes distinguishes it from psoralen and others that may not exhibit such strong interactions with metabolic pathways .